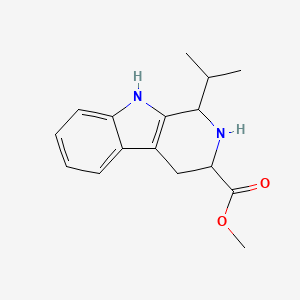

N-(2-(2-甲基-1H-咪唑-1-基)乙基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

Antibacterial Applications

Imidazole derivatives are known for their antibacterial properties. The presence of the imidazole ring in the structure of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide can potentially inhibit the growth of bacteria by interfering with the synthesis of the bacterial cell wall or nucleic acids. This makes it a candidate for the development of new antibacterial agents, especially in the face of increasing antibiotic resistance .

Antifungal Applications

Similar to its antibacterial properties, the imidazole ring can also contribute to antifungal activity. This compound could be used in the treatment of fungal infections, possibly acting on the ergosterol synthesis pathway, which is crucial for fungal cell membrane integrity .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole derivatives is attributed to their ability to modulate the production of inflammatory cytokines and mediators. N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide may serve as a lead compound in the development of new anti-inflammatory drugs .

Antitumor Activity

Imidazole-containing compounds have shown promise in cancer therapy due to their ability to interfere with cell proliferation and survival pathways. This compound could be explored for its antitumor properties, potentially acting as a kinase inhibitor or affecting DNA synthesis .

Antidiabetic Effects

The structural motif of imidazole has been associated with antidiabetic effects, possibly through the modulation of insulin signaling pathways or glucose metabolism. Research into the applications of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide could lead to novel treatments for diabetes .

Antiviral Potential

Imidazole derivatives can exhibit antiviral activity by disrupting viral replication processes. The compound may be investigated for its efficacy against various viruses, contributing to the development of new antiviral drugs .

Antioxidant Properties

The imidazole ring can act as a scavenger of free radicals, granting it antioxidant properties. This characteristic of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide could be beneficial in preventing oxidative stress-related diseases .

Antihelmintic Applications

Lastly, imidazole compounds have been used as antihelmintics, which are drugs that expel parasitic worms (helminths) from the body. The subject compound could be studied for its potential use in treating helminthic infections .

作用机制

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are the core of many natural products like histidine, purine, and histamine .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The synthesis of imidazole derivatives can be influenced by environmental conditions .

未来方向

属性

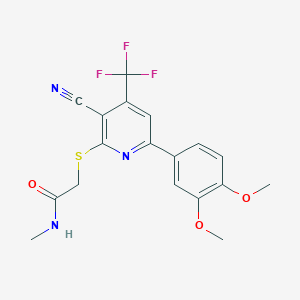

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-9-12-3-5-14(9)6-4-13-11(15)10-2-7-16-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSMTUPTHSYXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2864662.png)

![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864673.png)

![Dimethyl 2-(7-methoxybenzo[b]oxepine-4-carboxamido)terephthalate](/img/structure/B2864675.png)

![5,6-Diamino-2-(chloromethyl)-8-(diethylamino)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2864679.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2864681.png)